3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid
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Description
3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid, also known as ABPP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPP is a synthetic compound that belongs to the class of thiazole-based compounds. It has been widely studied for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Research has demonstrated the utility of benzothiazole derivatives in the synthesis and characterization of metal complexes. A study by Yousif, Muaiad, and Adil (2011) prepared new metal complexes using a benzothiazol-2-ylsulfanyl ligand, including Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) ions, characterized by various spectroscopic methods, suggesting potential applications in coordination chemistry and materials science Yousif, Muaiad, & Adil, 2011.
Antimicrobial Activity
Another significant application is in the field of antimicrobial studies. Chakraborty, Sharma, Bala, and Mishra (2014) synthesized benzothiazole-2-ylsulfanyl derivatives with demonstrated antibacterial and antifungal properties, indicating potential uses in developing new antimicrobial agents Chakraborty, Sharma, Bala, & Mishra, 2014.
Development of New Pyridine Derivatives
Patel and Agravat (2009) explored the synthesis of new pyridine derivatives from benzothiazole compounds, showing considerable antibacterial activity. These findings highlight the role of benzothiazole derivatives in synthesizing compounds with potential therapeutic applications Patel & Agravat, 2009.
Polymerization Initiators
Basiak, Ochal, Justyniak, and Ziemkowska (2015) used a benzothiazol-2-ylsulfanyl derivative as a ligand in aluminum complexes, demonstrating its utility in the polymerization of e-caprolactone. This research points to applications in polymer chemistry and materials engineering Basiak, Ochal, Justyniak, & Ziemkowska, 2015.
properties
IUPAC Name |
3-acetylsulfanyl-3-(1,3-benzothiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-7(14)17-10(6-11(15)16)12-13-8-4-2-3-5-9(8)18-12/h2-5,10H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLKAGPOHICPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC(=O)O)C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid |
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